molecular formula C14H21N B7791920 6-Methyl-1-(2-methylpropyl)-1,2,3,4-tetrahydroisoquinoline

6-Methyl-1-(2-methylpropyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B7791920
M. Wt: 203.32 g/mol
InChI Key: UBDOVFNCLKDCEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-1-(2-methylpropyl)-1,2,3,4-tetrahydroisoquinoline is a heterocyclic organic compound belonging to the class of tetrahydroisoquinolines. This compound features a tetrahydroisoquinoline core with a methyl group at the 6-position and a 2-methylpropyl group at the 1-position. Tetrahydroisoquinolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-1-(2-methylpropyl)-1,2,3,4-tetrahydroisoquinoline can be achieved through several synthetic routes. One common method involves the Pictet-Spengler reaction, where a β-phenylethylamine derivative undergoes cyclization with an aldehyde or ketone in the presence of an acid catalyst. The reaction conditions typically include:

    Reagents: β-phenylethylamine derivative, aldehyde or ketone, acid catalyst (e.g., hydrochloric acid, sulfuric acid)

    Solvent: Often conducted in an organic solvent such as ethanol or methanol

    Temperature: Reaction temperatures can range from room temperature to reflux conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale Pictet-Spengler reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-1-(2-methylpropyl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding isoquinoline derivatives.

    Reduction: Reduction reactions can convert the compound to more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the tetrahydroisoquinoline core.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst

    Substitution: Reagents such as alkyl halides for alkylation or acyl chlorides for acylation under basic or acidic conditions

Major Products Formed

    Oxidation: Isoquinoline derivatives

    Reduction: More saturated tetrahydroisoquinoline derivatives

    Substitution: Various substituted tetrahydroisoquinoline compounds

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a neuroprotective agent and its role in modulating neurotransmitter systems.

    Medicine: Explored for its potential therapeutic effects in treating neurological disorders, including Parkinson’s disease and depression.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Methyl-1-(2-methylpropyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound may interact with neurotransmitter receptors, enzymes involved in neurotransmitter synthesis and degradation, and ion channels.

    Pathways Involved: It can modulate signaling pathways related to dopamine, serotonin, and other neurotransmitters, potentially leading to neuroprotective and antidepressant effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: The parent compound without the methyl and 2-methylpropyl substitutions.

    6-Methyl-1,2,3,4-tetrahydroisoquinoline: Similar structure but lacks the 2-methylpropyl group.

    1-(2-Methylpropyl)-1,2,3,4-tetrahydroisoquinoline: Similar structure but lacks the methyl group at the 6-position.

Uniqueness

6-Methyl-1-(2-methylpropyl)-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of both the methyl group at the 6-position and the 2-methylpropyl group at the 1-position. These substitutions can significantly influence its chemical reactivity, biological activity, and potential therapeutic applications compared to its analogs.

Properties

IUPAC Name

6-methyl-1-(2-methylpropyl)-1,2,3,4-tetrahydroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N/c1-10(2)8-14-13-5-4-11(3)9-12(13)6-7-15-14/h4-5,9-10,14-15H,6-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBDOVFNCLKDCEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(NCC2)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.